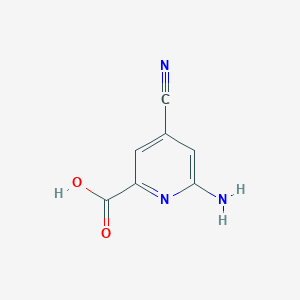
2-(Imidazol-1-yl)pyrimidine-4-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Imidazol-1-yl)pyrimidine-4-boronic acid is a heterocyclic compound that contains both imidazole and pyrimidine rings, along with a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Imidazol-1-yl)pyrimidine-4-boronic acid typically involves the formation of the imidazole and pyrimidine rings followed by the introduction of the boronic acid group. Common synthetic methods include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde to form imidazole derivatives.
Wallach synthesis: This method involves the cyclization of α-haloketones with ammonia or amines.
Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
Marckwald synthesis: This method involves the reaction of α-haloketones with ammonia or primary amines.
Industrial Production Methods
Industrial production methods for this compound are typically based on scalable versions of the synthetic routes mentioned above. These methods often involve the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(Imidazol-1-yl)pyrimidine-4-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups .
Scientific Research Applications
2-(Imidazol-1-yl)pyrimidine-4-boronic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Imidazol-1-yl)pyrimidine-4-boronic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes by binding to their active sites and blocking their activity. It can also interact with receptors and other proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
2-(Imidazol-1-yl)pyrimidine-4-boronic acid can be compared with other similar compounds, such as:
2-(1H-Imidazol-1-yl)pyrimidine-5-boronic acid, pinacol ester: This compound has a similar structure but with a different boronic acid ester group.
Imidazo[1,2-a]pyridines: These compounds have a fused imidazole and pyridine ring system and exhibit similar biological activities.
Imidazo[1,2-a]pyrimidines: These compounds have a fused imidazole and pyrimidine ring system and are used in similar applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological applications.
Properties
Molecular Formula |
C7H7BN4O2 |
|---|---|
Molecular Weight |
189.97 g/mol |
IUPAC Name |
(2-imidazol-1-ylpyrimidin-4-yl)boronic acid |
InChI |
InChI=1S/C7H7BN4O2/c13-8(14)6-1-2-10-7(11-6)12-4-3-9-5-12/h1-5,13-14H |
InChI Key |
LTKCLLZNJDNLOA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC(=NC=C1)N2C=CN=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclobutanecarboxylic acid, 1-[[[(1S)-4-[(aminocarbonyl)amino]-1-[[[4-(hydroxymethyl)phenyl]amino]carbonyl]butyl]amino]carbonyl]-, ethyl ester](/img/structure/B14854549.png)




![N-benzyl-N-naphthalen-2-yl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14854567.png)
![potassium;[(E)-[6-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate](/img/structure/B14854571.png)

![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B14854583.png)



![(1R,5S,13S)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B14854612.png)

